N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide
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Overview
Description
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes an isoxazole ring and multiple methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide typically involves multiple steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine.
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Attachment of the Dimethoxyphenyl Group: : The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.
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Coupling to Form the Final Compound: : The final step involves coupling the isoxazole derivative with 3,4-dimethoxybenzamide. This can be achieved through a nucleophilic substitution reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
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Reduction: : Reduction reactions can target the isoxazole ring, potentially converting it into an amine or other reduced forms.
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Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
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Biological Studies: : The compound is used in studies exploring its effects on cellular pathways and its potential as a bioactive molecule.
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Industrial Applications: : It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it might inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-naphthamide: This compound shares a similar isoxazole core but differs in the attached aromatic group, which can influence its biological activity and applications.
3,4-Dimethoxyphenyl derivatives: Other derivatives with the 3,4-dimethoxyphenyl group may exhibit similar properties but differ in their specific applications and efficacy.
Uniqueness
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-25-16-7-5-13(9-19(16)27-3)18-11-15(23-29-18)12-22-21(24)14-6-8-17(26-2)20(10-14)28-4/h5-11H,12H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHGRXGJGDISAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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